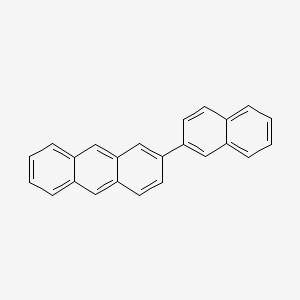

2-(Naphthalen-2-yl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15248-70-1 |

|---|---|

Molecular Formula |

C24H16 |

Molecular Weight |

304.392 |

IUPAC Name |

2-naphthalen-2-ylanthracene |

InChI |

InChI=1S/C24H16/c1-2-6-18-13-21(10-9-17(18)5-1)22-11-12-23-14-19-7-3-4-8-20(19)15-24(23)16-22/h1-16H |

InChI Key |

RXPZCMJAIDYEDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Engineering of 2 Naphthalen 2 Yl Anthracene Derivatives

Advanced Coupling Reactions for Aryl-Anthracene Linkages

The creation of the crucial carbon-carbon bond between the naphthalene (B1677914) and anthracene (B1667546) moieties is a primary focus of synthetic efforts. Cross-coupling reactions, particularly the Suzuki-Miyaura protocol, have emerged as powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling Protocols for Naphthyl-Anthracene Formation

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds between aryl groups. beilstein-journals.org In the context of 2-(naphthalen-2-yl)anthracene synthesis, this typically involves the reaction of an anthracene-containing boronic acid or ester with a naphthalenyl halide, or vice versa, in the presence of a palladium catalyst and a base. acs.orgnih.gov

Key components and conditions for these reactions include:

Catalysts: Palladium complexes are the most common catalysts. For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is frequently employed. mdpi.com More advanced catalyst systems, including those with bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands in combination with Pd(OAc)₂, have been developed to improve efficiency and substrate scope. acs.orgnih.govresearchgate.net

Bases: A base is required to activate the boronic acid component. Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). acs.orgnih.gov

Solvents: The reaction is typically carried out in a solvent mixture, often including an organic solvent like tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF), and an aqueous component. acs.orgnih.gov

Researchers have successfully synthesized various derivatives using this method. For example, 9-phenyl-10-(2-naphthalenyl)-anthracene was prepared from 9-bromo-10-(naphthalene-2-yl)anthracene and phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃. mdpi.com Similarly, a one-pot, triple Suzuki coupling protocol has been developed to create complex anthracene-based emitters, demonstrating the power and efficiency of this methodology. acs.orgnih.gov

Interactive Table: Suzuki-Miyaura Coupling for Naphthyl-Anthracene Synthesis

| Anthracene Precursor | Naphthalene Precursor | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 9-bromo-10-(naphthalene-2-yl)anthracene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/Water | 9-phenyl-10-(2-naphthalenyl)-anthracene | 19 | mdpi.com |

| 9-bromo-10-phenylanthracene | 4-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/Water | 9-(4-methoxyphenyl)-10-phenylanthracene | 30 | mdpi.com |

| 9,10-dibromoanthracene (B139309) | Naphthalen-2-ylboronic acid | Pd(OAc)₂/NHC ligand | K₂CO₃ | THF/Water | 9,10-di(naphthalen-2-yl)anthracene (B47626) | - | acs.orgnih.gov |

| 2-bromo-9,10-di-(naphthalen-2-yl)anthracene | 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine | Palladium acetate/XPhos | Potassium tert-butoxide | - | OCADN | 32-62.5 | rsc.org |

Alternative C-C Bond Forming Strategies (e.g., Benzannulation, Condensation Reactions)

Beyond cross-coupling, other synthetic strategies are employed to construct the naphthyl-anthracene framework.

Condensation and Cyclization Reactions:

Diels-Alder Reaction: This powerful [4+2] cycloaddition is a fundamental tool for building cyclic systems. researchgate.net While typically occurring at the 9,10-positions of anthracene, strategies have been developed to achieve functionalization on the terminal rings. researchgate.netthieme-connect.comorientjchem.orgthieme-connect.com This can be influenced by the electronic properties of substituents on the anthracene core. researchgate.net

Friedel-Crafts Type Cyclizations: Acid-catalyzed intramolecular cyclizations of appropriately designed precursors, such as diarylmethanes, can lead to the formation of the anthracene core. beilstein-journals.org

[2+2+2] Cyclotrimerization: Cobalt-catalyzed [2+2+2] cyclotrimerization reactions of diynes with alkynes provide another route to substituted anthracenes. nih.govfrontiersin.orgbeilstein-journals.org

Regioselective Functionalization and Substituent Effects

Controlling the precise placement of functional groups on the this compound scaffold is crucial for fine-tuning its properties.

Position-Specific Substitution on the Anthracene and Naphthalene Moieties

The ability to introduce substituents at specific positions allows for the systematic modification of the electronic and steric characteristics of the molecule.

On the Anthracene Core: The 9 and 10 positions of anthracene are the most reactive sites for many reactions, including electrophilic substitution and cycloadditions. nih.gov However, by using protecting groups or directing groups, functionalization can be guided to other positions, such as the 2-position. beilstein-journals.org For example, starting with 2,6-disubstituted anthraquinones allows for the synthesis of 2,6-difunctionalized anthracenes after reduction. beilstein-journals.org

On the Naphthalene Moiety: The functionalization of naphthalene is also position-dependent. Directing groups can be used to achieve regioselective C-H activation and subsequent functionalization at various positions. nih.gov For instance, nitration and bromination of 6,7-difluoronaphthalene predominantly occur at the 1-position. researchgate.net

Influence of Bulky Substituents on Molecular Conformation and Planarity

The introduction of bulky substituents has a profound impact on the three-dimensional structure of this compound derivatives.

Steric Hindrance and Torsional Angles: Even ortho-hydrogen atoms can create enough steric strain to prevent full planarity. nih.gov Larger substituents significantly increase the energy of planar conformations, leading to a twisted or non-planar ground state geometry. nih.govnih.gov The energy difference between planar and non-planar conformations increases with the size of the ortho-substituent (e.g., H < Methyl < Ethyl < iso-Propyl < tert-Butyl). nih.gov This twisting of the molecular backbone can be controlled by the strategic placement of bulky groups. researchgate.net For biaryl systems, if at least three ortho positions are occupied by large groups, the rotation around the C-C bond can be so restricted that stable, isolable enantiomers known as atropisomers can result. imperial.ac.uk

Interactive Table: Effect of Substituent Size on Biaryl Conformation

| System | Substituent(s) | Key Interaction | Preferred Conformation | Reference |

| 2-Alkylbiphenyls | H, Me, Et, i-Pr, t-Bu | Steric repulsion with adjacent ring | Non-planar, with increasing twist angle as substituent size increases | nih.gov |

| 2,2'-Disubstituted Biphenyls | Methyl | Methyl-methyl steric clash | Highly non-planar | nih.gov |

| Biaryls with ortho-hydrogens | Hydrogen | Hydrogen-hydrogen steric repulsion | Non-planar | nih.govnih.gov |

| Biaryl-bridged lactones | Bulky alkyl groups | Steric hindrance within the ring system | Conformation with bulky group in axial position can be favored | rsc.org |

Control over Molecular Architecture for Tailored Properties

The synthetic methodologies and principles of regioselective functionalization and steric control allow for the precise engineering of the molecular architecture of this compound derivatives. This control is essential for tailoring their electronic and photophysical properties for specific applications. For example, introducing electron-donating or electron-withdrawing groups at specific positions can modulate the HOMO and LUMO energy levels, thereby influencing the emission color and charge-transport characteristics in OLEDs. rsc.org Similarly, controlling the degree of twisting between the aromatic units can affect the solid-state packing and luminescence efficiency by preventing aggregation-caused quenching. rsc.org

Synthesis of Asymmetric and Symmetrical Derivatives

The construction of both asymmetrically and symmetrically substituted this compound derivatives predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. beilstein-journals.org This versatile reaction allows for the strategic formation of C-C bonds between aryl halides and arylboronic acids, providing a powerful tool for creating complex aromatic structures. beilstein-journals.org

Asymmetric Derivatives:

The synthesis of asymmetric derivatives often involves a stepwise approach, where different aryl groups are introduced sequentially. A common precursor for these syntheses is a halogenated anthracene core. For instance, 9-bromo-10-(naphthalen-2-yl)anthracene has been synthesized via the Suzuki cross-coupling reaction of 9,10-dibromoanthracene with naphthalene-2-boronic acid. nih.govacs.org By carefully controlling the stoichiometry and reaction conditions, selective mono-arylation can be achieved. acs.org This intermediate can then undergo a second Suzuki coupling with a different arylboronic acid to yield a dissymmetric 9,10-disubstituted anthracene. mdpi.com

Researchers have developed efficient, site-selective, one-pot triple Suzuki coupling protocols using palladacycle catalysts to synthesize new asymmetric emitters for Organic Light Emitting Diodes (OLEDs). nih.gov This method allows for a more streamlined synthesis compared to multi-step procedures. nih.gov Other synthetic routes include the condensation reaction between naphthylacetonitrile isomers and anthracene aldehyde, which can produce highly twisted, asymmetric aggregation-induced emission luminogens (AIEgens). rsc.org Heck coupling reactions have also been employed to synthesize anthracene derivatives with various end groups, demonstrating another pathway to asymmetric structures. rsc.org

Symmetrical Derivatives:

Symmetrically substituted derivatives, such as 9,10-di(naphthalen-2-yl)anthracene (ADN), are typically synthesized by reacting a dihaloanthracene, like 9,10-dibromoanthracene, with two equivalents of the corresponding arylboronic acid in a single step. The Suzuki-Miyaura coupling is again the method of choice, often utilizing palladium catalysts like Pd(PPh₃)₄ or nickel complexes in the presence of a base such as potassium carbonate. mdpi.com These reactions provide a direct and efficient route to symmetrically functionalized anthracene cores. beilstein-journals.org

Table 1: Synthesis of Asymmetric this compound Derivatives

| Derivative Name | Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| 9-Bromo-10-(naphthalen-2-yl)anthracene | Suzuki Coupling | 9-Bromo-anthracene and naphthalene-2-boronic acid | Blue-violet light emission, solvatochromic effects. nih.gov | nih.gov |

| 9-(4-Methoxyphenyl)-10-(naphthalen-2-yl)anthracene | Suzuki Coupling | 9-Bromo-10-(naphthalene-2-yl)anthracene, 4-methoxybenzeneboronic acid | High-purity crystalline material via sublimation. mdpi.com | mdpi.com |

| 9-(Fluoren-2-yl)anthracene Derivatives | Suzuki Coupling | - | Efficient non-doped blue emitters for OLEDs. nih.gov | nih.gov |

| (Z)-3-(Anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile | Condensation Reaction | Naphthylacetonitrile isomers and anthracene aldehyde | Highly twisted AIEgen with strong solid-state fluorescence. rsc.org | rsc.org |

Stereochemical Control and Isomer Synthesis

The control of stereochemistry and the selective synthesis of specific isomers are critical for fine-tuning the properties of this compound derivatives. The spatial arrangement of the naphthyl and other substituent groups on the anthracene core dictates the molecular packing in the solid state, which in turn influences the material's electronic and photophysical characteristics. rsc.org

Isomer Synthesis:

Different isomers of naphthyl-substituted anthracenes can be synthesized by choosing the appropriate starting materials. For example, while the reaction of 9,10-dibromoanthracene with naphthalene-2-boronic acid yields 9,10-di(naphthalen-2-yl)anthracene, using naphthalene-1-boronic acid would produce the corresponding 1-naphthyl isomer. The synthesis of the asymmetric isomer 9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (B1593206) (α,β-ADN) is achieved through the Suzuki-Miyaura cross-coupling of the respective naphthalene boronic acids with a dihaloanthracene, often in a stepwise manner to ensure the correct placement of each isomer. The condensation reaction between different naphthylacetonitrile isomers and anthracene aldehyde has also been shown to produce distinct fluorescent isomers with varying molecular packing and solid-state properties. rsc.org

Stereochemical Control:

The Diels-Alder reaction is a cornerstone of stereochemical control in the synthesis of six-membered rings and has been applied to anthracene chemistry. wikipedia.orgiitk.ac.in Anthracene typically acts as the diene, reacting at its central 9,10-positions. wikipedia.orgnih.gov By using substituted dienes and dienophiles, it is possible to construct complex, multi-ring structures with a high degree of regio- and stereoselectivity. nih.gov The concerted mechanism of the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product. iitk.ac.in

While the natural preference for the Diels-Alder reaction on anthracene is at the central ring, strategies have been developed to functionalize the terminal rings by installing directing groups. nih.gov Furthermore, organometallic complexes, such as those involving iron, can be used as chiral auxiliaries to exert stereochemical control during synthesis. nist.gov These complexes can stabilize intermediates and direct incoming reagents to a specific face of the molecule, enabling the synthesis of enantiomerically pure or enriched products. nih.gov The transfer of stereochemical information from a chiral ligand to metal centers can dictate the handedness of the resulting structure, a principle that has been demonstrated in the formation of complex cage-like molecules. acs.org

Table 2: Isomers and Stereochemically Controlled Derivatives

| Compound/Derivative Class | Synthetic Approach | Key Stereochemical/Isomeric Feature | Significance | Reference |

|---|---|---|---|---|

| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | Suzuki-Miyaura Coupling | Asymmetrical substitution with different naphthalene isomers. | Host material for high-performance delayed fluorescence OLEDs. | |

| Anthracene-naphthylacetonitrile Isomers | Condensation Reaction | Formation of distinct, highly twisted structural isomers. | Isomer-dependent molecular packing and solid-state fluorescence. rsc.org | rsc.org |

| Hydroanthraquinone Derivatives | Diels-Alder Reaction | Regio- and stereoselective formation of up to three stereogenic centers. | Access to highly functionalized and complex polycyclic structures. nih.gov | nih.gov |

| Chiral Organoiron Complexes | Metal-Auxiliary Control | Stereoselective alkylation and aldol (B89426) reactions. | Potential for asymmetric synthesis of complex organic molecules. nist.gov | nist.gov |

Quantum Chemical Analysis and Theoretical Elucidation of Electronic Structure

Density Functional Theory (DFT) and Ab Initio Calculations

DFT has become a standard tool for studying polycyclic aromatic hydrocarbons, offering a balance between computational cost and accuracy. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for materials science.

The first step in a theoretical analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(Naphthalen-2-yl)anthracene, this involves calculating the total energy for various spatial arrangements of the atoms and finding the conformation with the minimum energy.

Due to steric hindrance between the hydrogen atoms on the adjacent aromatic rings, it is expected that the anthracene (B1667546) and naphthalene (B1677914) moieties in this compound are not coplanar. The molecule likely adopts a twisted conformation to minimize steric repulsion. The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic systems. In related, more complex anthracene derivatives, DFT calculations have shown that such dihedral angles significantly influence the molecule's electronic properties and packing in the solid state. nih.gov For instance, the bulkiness of substituents on an anthracene core is known to give rise to highly twisted structures. nih.gov This structural non-planarity is a critical factor in determining the charge transport capabilities and reorganizational energies of the material. nih.govacs.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. youtube.comyoutube.com The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy level relates to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the material.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| ATFP-Naph | -5.23 e-asct.org | -1.86 e-asct.org | 3.37 |

| Anthracene (AN) | -5.52 rsc.org | -1.97 rsc.org | 3.55 |

Molecular electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The ESP illustrates regions of positive and negative potential, corresponding to electron-poor and electron-rich areas, respectively. In polycyclic aromatic hydrocarbons like this compound, the ESP is characterized by negative potential (electron-rich regions) above and below the planes of the π-conjugated aromatic rings. researchgate.netresearchgate.net

These electron-rich π-systems are crucial for intermolecular interactions, such as π-π stacking, which heavily influence charge transport in the solid state. The distribution of charge can also indicate sites susceptible to electrophilic or nucleophilic attack. nih.gov DFT calculations can precisely model the ESP, providing a qualitative and quantitative understanding of how the molecule will interact with neighboring molecules in a thin film or crystal.

Charge Transport Mechanism Studies

The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the active materials. For organic semiconductors, charge transport typically occurs via a hopping mechanism between localized states on adjacent molecules. Theoretical studies are essential for calculating the key parameters that govern this process.

Reorganization energy (λ) is a critical parameter that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. It is composed of two parts: the energy change associated with the relaxation of a neutral molecule to the geometry of its charged state, and the energy change for the relaxation of a charged molecule to the geometry of its neutral state. A lower reorganization energy facilitates faster charge transfer, as less energy is lost to structural rearrangement, leading to higher charge carrier mobility.

Calculations for hole transport (λh) and electron transport (λe) can be performed using DFT. For the related compound ATFP-Naph, the calculated hole reorganization energy is 324 meV, and the electron reorganization energy is 361 meV. e-asct.org The magnitude of these values is influenced by how significantly the molecular geometry changes between its neutral and ionized states. Molecules with rigid, planar structures tend to have lower reorganization energies.

| Compound | Hole Reorganization Energy (λh) (meV) | Electron Reorganization Energy (λe) (meV) |

|---|---|---|

| ATFP-Naph | 324 e-asct.org | 361 e-asct.org |

In disordered systems like amorphous thin films, charge transport is often described by a hopping model governed by Marcus theory. researchgate.net The charge hopping rate (k) between two adjacent molecules (i and j) is dependent on the electronic coupling between the molecules (transfer integral, Jij) and the reorganization energy (λ).

The semi-classical Marcus equation provides a framework for calculating this rate. According to the theory, the rate is maximized when the electronic coupling is strong and the reorganization energy is low. Computational models combine DFT calculations of reorganization energy with molecular dynamics simulations to predict the morphology of amorphous films. arxiv.org This multiscale modeling approach allows for the calculation of charge mobilities by simulating the random walk of charge carriers through a network of molecules, providing a direct link between single-molecule properties and macroscopic device performance. Studies on materials like 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) utilize these frameworks to understand how molecular-level parameters ultimately determine charge transport properties. researchgate.netarxiv.org

Analysis of Charge Injection and Carrier Mobility

The charge transport properties of complex PAHs are critical for their function in electronic devices. While specific data for this compound is not extensively available, studies on the closely related compound 9,10-di(2-naphthyl)anthracene (ADN) and its derivatives provide significant insights.

The charge transport characteristics of t-butylated ADN compounds have been explored both experimentally and through computational methods. These materials are identified as ambipolar, meaning they can transport both positive (holes) and negative (electrons) charge carriers. Typically, both hole and electron mobilities for ADN compounds are observed to be in the range of 1–4 × 10⁻⁷ cm²/V·s under electric fields of 0.5–0.8 MV/cm. An interesting trend is that as the degree of t-butylation on the ADN molecule increases, there is a corresponding systematic decrease in both hole and electron mobilities.

This phenomenon can be analyzed using Marcus theory, which describes charge transfer rates. The theory incorporates a key parameter known as the reorganization energy (λ), which is the energy required to distort the molecule from its neutral-state geometry to the ion-state geometry without changing the charge. A lower reorganization energy generally facilitates faster charge transfer. Computational studies on ADN compounds show that they all possess similar reorganization energies of approximately 0.3 eV. This consistency suggests that the observed reduction in carrier mobility with increased t-butylation is not primarily due to changes in reorganization energy. Instead, the mobility reduction is attributed to a decrease in the charge-transfer integral, which is a measure of the electronic wavefunction overlap between adjacent molecules. The bulky t-butyl groups likely act as inert spacers, increasing the intermolecular distance and thereby reducing this crucial overlap.

Table 1: Charge Transport Properties of ADN and its t-Butylated Derivatives

| Compound | Degree of t-Butylation | Hole Reorganization Energy (λ+) (eV) | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

|---|---|---|---|---|

| ADN | 0 | 0.33 | ~4 x 10⁻⁷ | ~4 x 10⁻⁷ |

| t-Bu-ADN | 1 | 0.29 - 0.34 | ~3 x 10⁻⁷ | ~3 x 10⁻⁷ |

| di-t-Bu-ADN | 2 | 0.29 - 0.34 | ~2 x 10⁻⁷ | ~2 x 10⁻⁷ |

| tri-t-Bu-ADN | 3 | 0.29 - 0.34 | ~1 x 10⁻⁷ | ~1 x 10⁻⁷ |

Note: Mobility values are approximate and depend on the specific isomer and experimental conditions.

Advanced Photophysical Characteristics and Excited State Dynamics

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of 2-(naphthalen-2-yl)anthracene and related compounds are characterized by transitions within the π-electron system.

Substituents on the anthracene (B1667546) core can significantly influence the absorption spectra. The position and nature of the substituent determine the extent of this influence. Generally, adding substituents to the anthracene molecule leads to a red-shift in the excitation energies. researchgate.net

Photoluminescence Spectroscopy

Photoluminescence studies, including fluorescence and phosphorescence, provide insights into the excited-state deactivation pathways of this compound.

Derivatives of this compound are often highly fluorescent, typically emitting in the blue region of the visible spectrum. For example, 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivatives are known as blue fluorescent emissive materials. rsc.orgresearchgate.net A derivative, 9-[(E)-2-(2-naphthalenyl)ethenyl]anthracene, exhibits a fluorescence emission band with a maximum (λmax) at 481 nm and a quantum yield of approximately 0.6 in acetonitrile (B52724). scielo.org.co Another study on highly soluble anthracene derivatives with ortho-biphenyl and triphenylamine (B166846) moieties reported blue emission with a peak wavelength of around 465 nm and high photoluminescence quantum yields up to 81%. researchgate.net

The substitution pattern significantly affects the fluorescence properties. Electron-donating groups generally cause an increase in the fluorescence quantum yield (Φf), while electron-withdrawing groups can have the opposite effect. researchgate.net For instance, a study on anthracene-naphthylacetonitrile isomers showed that while one isomer exhibited strong solid-state fluorescence (λmax = 541 nm, Φf = 18.2%), related compounds with different structures displayed lower fluorescence efficiency (Φf = 6.3% and 3.6%). rsc.org The introduction of bulky substituents can also influence emission by preventing π-π stacking, which can lead to a preference for fluorescence over other deactivation pathways. mdpi.com

| Compound | Solvent/State | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 9-[(E)-2-(2-naphthalenyl)ethenyl]anthracene | Acetonitrile | 481 | ~0.6 | scielo.org.co |

| 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile | Solid-state | 541 | 0.182 | rsc.org |

| (Z)-3-(anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile | Solid-state | 547 | 0.063 | rsc.org |

| Anthracene derivative with ortho-biphenyl and triphenylamine | Solution | ~465 | up to 0.81 | researchgate.net |

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is an indicator of changes in the dipole moment upon excitation and can suggest the presence of an intramolecular charge transfer (ICT) state. nih.govresearchgate.netresearchgate.net In molecules with electron donor and acceptor groups, an ICT state can be formed upon excitation. nih.govresearchgate.net

For some anthracene derivatives, the emission properties are sensitive to the solvent environment. mdpi.com A study on newer pyridinium (B92312) compounds, including a naphthalen-2-yl moiety, investigated solvent-dependent optical properties using the Lippert-Mataga plot to understand solvatochromic behavior. ijsrset.com In donor-π-acceptor systems, ICT and the formation of a twisted intramolecular charge-transfer (TICT) state can lead to significant solvatochromism. nih.govacs.org For example, strong solvatochromism was observed for a 4-nitro anthracene derivative, showing an 84 nm red shift in emission, while a cyano analogue showed a much smaller shift. nih.gov This behavior is often linked to the molecule's ability to adopt a more planar or twisted conformation in the excited state, facilitating charge separation. acs.orgnih.gov Computational studies have also been used to explore ICT characteristics in anthracene derivatives. rsc.org

In addition to fluorescence from the singlet excited state (S₁), molecules can also undergo intersystem crossing (ISC) to a triplet excited state (T₁). libretexts.orgacs.org Emission from this triplet state is known as phosphorescence and occurs at a longer wavelength and on a much slower timescale than fluorescence due to the spin-forbidden nature of the T₁ → S₀ transition. mdpi.comlibretexts.orgacs.org

The triplet state of anthracene derivatives plays a crucial role in various photophysical processes. The energy of the triplet state can be determined from the short-wavelength peak of the phosphorescence spectrum. acs.org For some anthracene derivatives, the triplet state can be populated through ISC from the S₁ state. nih.gov For instance, in 9-[(E)-2-(2-naphthalenyl)ethenyl]anthracene, the triplet state yield is reported to be 0.20 in oxygen-saturated acetonitrile solutions. scielo.org.co The presence of molecular oxygen can quench triplet states, leading to the formation of singlet oxygen. rsc.org

The dynamics of the triplet excited state are critical. In some rhenium(I) complexes with anthryl-terpyridine ligands, the lowest triplet excited state was found to be localized on the anthracene chromophore. nih.gov The geometry and electronic coupling between the anthracene unit and other parts of the molecule can facilitate the formation of the triplet state. nih.gov Triplet-triplet annihilation, a process where two triplet excitons interact, can also be an important deactivation pathway, sometimes leading to delayed fluorescence. rsc.orgresearchgate.netnih.gov

of this compound

The photophysical properties of this compound and its derivatives are of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The interaction between the naphthalene (B1677914) and anthracene moieties gives rise to complex excited-state dynamics, including efficient energy transfer and unique emission behaviors.

Exciton (B1674681) Formation and Dissociation Dynamics

Upon photoexcitation, organic molecular solids like those based on anthracene derivatives form excitons, which are bound electron-hole pairs. The dynamics of these excitons, from their initial formation to their subsequent dissociation or recombination, are fundamental to the performance of optoelectronic devices.

In donor-acceptor (D-A) systems, intramolecular charge-transfer (CT) states can be formed for both singlet and triplet spin states upon excitation. kyushu-u.ac.jp These CT excitons can then either recombine radiatively or non-radiatively, or they can dissociate into free charge carriers if they overcome the Coulombic binding energy. kyushu-u.ac.jp The process of generating free holes and electrons from an exciton is a critical phenomenon in organic photovoltaics. aps.org This dissociation often occurs at the interface between a donor and an acceptor material. aps.org

For some organic materials, a process of spontaneous exciton dissociation can occur, driven by the spontaneous orientation polarization (SOP) of the film. kyushu-u.ac.jp This process involves the generation of a CT exciton, which then spontaneously dissociates. kyushu-u.ac.jp Studies on related compounds like 9,10-bis(2-naphthyl)anthracene (ADN) indicate that the spin state of the exciton plays a critical role. While triplet excitons are often considered energy loss pathways, in certain systems with small singlet-triplet energy splitting, the triplet state can be crucial in the dissociation process leading to free carriers. kyushu-u.ac.jp The dissociation of the bound electron-hole pair into free charges can occur on sub-picosecond timescales in some systems. aps.org

The efficiency of exciton dissociation is influenced by factors such as the energy landscape of the material, including the relative energies of the locally excited (LE) and charge-transfer (CT) states, and the presence of structural defects or interfaces. kyushu-u.ac.jpresearchgate.net In many cases, exciton dissociation leads to the formation of "hot" charge-transfer states, where the electron and hole are located at a significant distance from the initial excitation site. aps.org

Energy Transfer Mechanisms (e.g., Dexter, Förster)

Intramolecular electronic energy transfer (EET) is a key process in bichromophoric molecules containing both naphthalene and anthracene units. researchgate.netacs.org This process typically involves the transfer of excitation energy from the initially excited donor (naphthalene) to the acceptor (anthracene), resulting in sensitized fluorescence from the acceptor. acs.org Two primary mechanisms govern this short-range energy transfer:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative energy transfer mechanism based on dipole-dipole coupling between the donor and acceptor. mdpi.comnih.gov The rate of FRET is proportional to the inverse sixth power of the distance between the donor and acceptor and depends on the spectral overlap between the donor's emission and the acceptor's absorption. mdpi.com In systems where a naphthalene donor is excited, very efficient energy transfer to an anthracene acceptor can occur, leading to the observation of only anthracene-like fluorescence. researchgate.net

Dexter Energy Transfer: This is a short-range mechanism that requires the overlap of the donor and acceptor wavefunctions, as it involves a bilateral electron exchange. mdpi.comlibretexts.org The rate of Dexter transfer decays exponentially with the distance between the chromophores, typically occurring within 10 Å. libretexts.org This mechanism is crucial for triplet-triplet energy transfer. nih.gov

In specifically designed host-guest systems, such as those using 2-methyl-9,10-bis(naphthalene-2-yl)anthracene (MADN) as a host, both FRET and Dexter mechanisms can be exploited. nih.gov Singlet excitons generated on the MADN host can transfer their energy to a dopant via FRET, while triplet excitons can be harvested through Dexter transfer, a strategy that enhances the efficiency of OLEDs. nih.gov The energy degeneracy between the MADN triplet state and the emissive state of a radical dopant enables efficient, spin-allowed Dexter energy transfer. nih.gov

The efficiency and rate of these energy transfer processes are highly dependent on the molecular structure, including the distance and orientation between the chromophores and the nature of the linking bridge. researchgate.netnih.gov

Table 1: Energy Transfer Rates in Methylene-Linked Naphthalene-Anthracene Systems

| Compound | Number of Methylene (B1212753) Units (n) | Energy Transfer Rate (s⁻¹) at 10 K |

| A1N | 1 | 47.6 × 10¹⁰ |

| A3N | 3 | 1.96 × 10¹⁰ |

| A6N | 6 | 0.15 × 10¹⁰ |

Data sourced from picosecond time-resolved fluorescence spectra analyses. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena and Quenching Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive or weakly fluorescent in solution, become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgacs.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed for many planar aromatic chromophores like anthracene, where π–π stacking in the aggregate state leads to the formation of non-emissive excimers and quenches fluorescence. acs.orgnih.gov

The primary mechanism behind AIE is the Restriction of Intramolecular Rotations (RIR) . acs.org In AIE-active molecules, such as certain derivatives of 9,10-distyrylanthracene, the presence of multiple phenyl or other aromatic rotors allows for non-radiative decay pathways through active intramolecular rotations and vibrations when the molecule is in solution. rsc.orgacs.org In the aggregated state, the physical constraint imposed by neighboring molecules restricts these rotational motions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, thus "turning on" the fluorescence. rsc.orgresearchgate.net

Derivatives of this compound have been designed to exhibit AIE properties. For instance, 9,10-bis[2-(2-alkoxynaphthalen-1-yl)vinyl]anthracene derivatives are known AIEgens. ccspublishing.org.cnresearchgate.net The solid-state fluorescence properties of such compounds can be tuned by simple chemical modifications, like altering the length of alkoxy chains, which affects the molecular packing and aggregation behavior. rsc.org

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms:

Static Quenching: Formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. mdpi.com

Dynamic (Collisional) Quenching: Deactivation of the excited fluorophore upon collision with a quencher molecule. mdpi.comresearchgate.net This can involve processes like electron transfer or energy transfer. mdpi.com

Energy Transfer: As discussed previously, FRET or Dexter transfer to a suitable acceptor can quench the donor's fluorescence. mdpi.com

Photoinduced Electron Transfer (PET): Electron transfer from or to the excited fluorophore can lead to the formation of radical ions, which is a common quenching pathway. tandfonline.com

In the context of AIE, the aggregation process effectively suppresses the non-radiative quenching pathways that dominate in solution, leading to enhanced emission. acs.org

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is indispensable for elucidating the complex, ultrafast processes that occur in the excited states of molecules like this compound.

Transient Absorption Spectroscopy for Electron Transfer Dynamics

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates. It allows for the monitoring of the formation and decay of species like triplet states and radical cations/anions on timescales from femtoseconds to microseconds. nih.govstfc.ac.uk

In studies of donor-acceptor systems involving anthracene derivatives, TA spectroscopy has been used to confirm electron transfer as the mechanism of fluorescence quenching. researchgate.net Upon photoexcitation, if electron transfer occurs, the characteristic absorption bands of the resulting radical anion (e.g., anthracene radical anion) and radical cation appear in the transient spectrum. researchgate.netacs.org For example, in systems where an anthracene derivative is paired with an electron donor like carbazole, femtosecond transient absorption studies can directly track the formation and subsequent recombination dynamics of the electron-transfer products. researchgate.net

This technique is also crucial for confirming energy transfer mechanisms. In cases of triplet-triplet energy transfer, the decay of the donor triplet absorption signal coincides with the rise of the acceptor triplet absorption. acs.org For instance, nanosecond transient absorption spectroscopy has been used to observe the triplet excited state of a phenylanthracene moiety (³*PhAn) following energy transfer from an iron-based photosensitizer. acs.org

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation. This provides direct information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. These studies are critical for understanding dynamic processes that compete with fluorescence, such as energy transfer, electron transfer, and conformational changes. researchgate.netscirp.org

For bichromophoric systems like methylene-linked naphthalene and anthracene, time-resolved fluorescence has been used to measure the rate of intramolecular energy transfer. researchgate.net By analyzing fluorescence decay kinetics, researchers have determined that the energy transfer rates systematically decrease as the number of methylene chain units separating the chromophores increases, which is consistent with both Förster and through-bond superexchange mechanisms. researchgate.net

In studies of anthracene derivatives, fluorescence decays are often found to be multi-exponential, indicating the presence of multiple emitting species or different excited-state conformations. scirp.orgpkusz.edu.cn For example, in an anthrylacrylic ester, a biexponential decay was observed, with the two lifetime components assigned to a locally excited state (trans-form) and an isomerized cis-form, respectively. scirp.org For a material like 2-anthryl-2-anthracence (2A), different fluorescence lifetimes were measured at different emission wavelengths (0.55 ns at 450 nm vs. 7.34 ns at 550 nm), confirming that the emissions originate from different states (e.g., monomer vs. excimer). pkusz.edu.cn

Table 2: Time-Resolved Fluorescence Data for Selected Anthracene Derivatives

| Compound/System | Emission Wavelength (nm) | Fluorescence Lifetime (ns) | Emitting State/Process |

| 2-fluorenyl-2-anthracene (FlAnt) | 450 | 1.93 | Monomer Emission |

| 2-anthryl-2-anthracence (2A) | 450 | 0.55 | Monomer Emission |

| 2-anthryl-2-anthracence (2A) | 550 | 7.34 | Excimer Emission |

| Anthrylacrylic Ester | 400 | 0.97 - 7.1 (bi-exponential) | Locally Excited (Trans-form) |

| Anthrylacrylic Ester | 480 | 0.34 - 7.23 (bi-exponential) | Isomer (Cis-form) |

Data compiled from time-resolved fluorescence spectra of thin films and solutions. scirp.orgpkusz.edu.cn

Crystallography and Supramolecular Assembly

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice. Analysis of related structures provides critical insights into the likely conformation and packing of 2-(Naphthalen-2-yl)anthracene.

Due to steric hindrance between the hydrogen atoms on the anthracene (B1667546) and naphthalene (B1677914) rings, the molecule is not expected to be planar. Instead, it adopts a twisted conformation, where the two aromatic systems are rotated relative to each other around the central carbon-carbon single bond. This twist is characterized by the torsional (or dihedral) angle between the planes of the anthracene and naphthalene moieties.

In analogous structures, these angles are significant. For instance, in a chalcone (B49325) derivative featuring an anthracene and a benzene (B151609) ring, the dihedral angle is a pronounced 48.63 (14)°. nih.gov Another related compound, (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile (ANCN), crystallizes with its anthracene and naphthalene units residing in different planes. researchgate.net Similarly, in anthracen-9-yl(3,6-dimethoxynaphthalen-2-yl)methanone, the naphthalene ring is almost perpendicular to the ketonic carbonyl moiety. researchgate.net This inherent twisting is a defining structural feature, preventing full π-conjugation across the entire molecule in the ground state.

Polymorphism and Mechanofluorochromism

Structural Transitions and their Effect on Fluorescence Switching

There is no published research detailing the structural transitions of this compound and any corresponding effects on its fluorescence properties. While fluorescence switching is a known phenomenon in some anthracene derivatives, often linked to changes in molecular packing or conformation (polymorphism), specific studies on this behavior in this compound have not been reported.

Powder X-ray Diffraction for Solid-State Phase Characterization

Specific powder X-ray diffraction (PXRD) data for the characterization of different solid-state phases of this compound are not available in the reviewed literature. PXRD is a fundamental technique for identifying crystalline phases, but no studies have been found that apply this method to investigate the polymorphism of this particular compound.

Advanced Functional Materials Applications in Organic Electronics and Sensing

Organic Light-Emitting Diodes (OLEDs)

Anthracene-based compounds are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and excellent charge transport characteristics. researchgate.net They serve multiple roles within the device architecture, contributing to enhanced efficiency, color purity, and operational stability. nih.gov

Derivatives of 2-(naphthalen-2-yl)anthracene are prominent candidates for deep-blue emitters in OLEDs, a critical component for full-color displays. acs.org The anthracene (B1667546) core provides a fundamental blue emission, which can be fine-tuned by the attachment of various side groups. acs.orgencyclopedia.pub For instance, introducing bulky groups like tert-butyl or fluorenyl units to the anthracene backbone can prevent molecular aggregation and excimer formation, leading to improved color purity and efficiency in non-doped OLEDs. encyclopedia.pubresearchgate.net

Researchers have developed several anthracene derivatives that exhibit strong deep-blue photoluminescence, surpassing the standard blue required for high-definition television (HDTV). epa.gov A non-doped device using 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene (TBADN) as the light-emitting material achieved a deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (x = 0.14, y = 0.10). researchgate.net Similarly, a non-doped OLED employing 9-(pyren-1-yl)-10-(carbazol-9-yl)anthracene (PCAN) as the emitter produced a saturated deep-blue emission with CIE coordinates of (0.151, 0.086). rsc.org The design strategy of using p-xylene (B151628) to connect anthracene cores to side groups has also proven effective, leading to a deep-blue emitter with CIE coordinates of (0.150, 0.060) and a high external quantum efficiency (EQE) of 8.9%. acs.org

New dual-core structures combining anthracene and pyrene (B120774) have been developed to create deep-blue emitters. nih.gov For example, 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) emitted deep blue light with a high photoluminescence quantum yield of 88% and, when used in a non-doped device, achieved a current efficiency of 5.49 cd/A. nih.gov These results highlight the versatility of the naphthalenyl-anthracene framework in creating the highly sought-after deep-blue emitters essential for next-generation displays.

In addition to being used as emitters, this compound derivatives are widely employed as host materials in the emissive layer of OLEDs. sigmaaldrich.come-asct.org In a host-dopant system, the host material facilitates charge transport and transfers energy to a guest emitter (dopant), which then luminesces. e-asct.org This approach is key to achieving high efficiency and tuning the emission color. e-asct.org Anthracene-based materials like 9,10-bis(2-naphthyl)anthracene (ADN) are popular hosts due to their wide energy gap and good electrochemical stability. e-asct.org

Several studies have demonstrated the effectiveness of naphthalenyl-anthracene derivatives as hosts for various dopants.

Blue OLEDs: 2-methyl-9,10-di(2-napthyl)anthracene (MADN) has been used as a host for the blue emitter 2,5,8,11-tetra(t-butyl)perylene (TBP), resulting in an OLED with an efficiency of 4.4 cd/A. researchgate.net Another device using 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA) as the host and a pyrene derivative as the guest achieved a deep-blue emission with a maximum EQE of 8.10%. rsc.orgresearchgate.net

Sky-Blue OLEDs: A device based on an indenocarbazole-substituted ADN derivative as the emitter showed sky-blue emission with a current efficiency of 2.25 cd/A. rsc.org

Full-Color Applications: The stability and efficiency of these host materials are critical. An OLED using MADN as a host for a distyrylarylene derivative dopant achieved a half-decay lifetime of 46,000 hours at an initial brightness of 100 cd/m². encyclopedia.pub A novel host, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), when doped, produced a device with an EQE of 8.3% and a low efficiency roll-off. researchgate.netmdpi.com

The development of host materials with high triplet energy and balanced charge transport properties is an active area of research to further improve the performance of phosphorescent and fluorescent OLEDs. nih.govresearchgate.net

The fabrication of OLEDs using this compound and its derivatives can be accomplished through two primary methods: thermal vacuum deposition and solution processing. Each method influences the device structure and performance.

Vacuum-Deposited Architectures: Vacuum thermal evaporation is a conventional method for depositing thin, uniform layers of organic materials in a highly controlled environment. optica.org A typical multilayer device structure fabricated via this method is as follows:

Anode: Indium Tin Oxide (ITO)

Hole Injection Layer (HIL): 4,4′,4″-Tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA)

Hole Transporting Layer (HTL): N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB)

Emitting Layer (EML): An anthracene derivative, either as a neat film or a host-dopant mixture. nih.govmdpi.comoptica.org

Electron Transporting Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)

Electron Injection Layer (EIL): Lithium Fluoride (LiF)

Cathode: Aluminum (Al) nih.govmdpi.comoptica.org

This architecture has been successfully used to create efficient deep-blue OLEDs. rsc.orgmdpi.com For example, a vacuum-deposited, non-doped device with 9-(pyren-1-yl)-10-(carbazol-9-yl)anthracene (PCAN) as the emitter achieved an external quantum efficiency as high as 4.61%. rsc.org

Solution-Processed Architectures: Solution processing offers a lower-cost, scalable alternative to vacuum deposition. It involves dissolving the organic materials in a common solvent and then applying them to the substrate using techniques like spin-coating. researchgate.netmdpi.com Asymmetric and highly twisted anthracene derivatives have been synthesized to improve their solubility without compromising thermal stability. researchgate.net

A solution-processed OLED might use a structure where a polymer like poly(3,4-ethylene dioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) serves as the HIL, followed by spin-coated layers of the HTL, EML, and ETL. rsc.org Researchers have created moderately efficient solution-processed fluorescent OLEDs with these materials, achieving an EQE of up to 2.2% with a blue dopant hosted in a 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (B1358097) derivative. researchgate.net A solution-processed device using PCAN as the emitter also showed encouraging deep-blue performance (EQE of 1.24%). rsc.org

While this compound derivatives are primarily known as emitters and hosts, some have been specifically designed for or utilized in electron transport layers (ETLs). A material's suitability for an ETL depends on its Lowest Unoccupied Molecular Orbital (LUMO) energy level, which should align well with the work function of the cathode and the LUMO of the emissive layer to ensure efficient electron injection and transport.

A derivative, 2-[4-(9,10-Di-naphthalen-2-yl-anthracen-2-yl)-phenyl]-1-phenyl-1H-benzoimidazole (ZADN), is widely used as an electron-transport and hole-blocking layer material. ossila.com Its LUMO level is reported to be -2.9 eV, facilitating electron transport. ossila.com In a blue phosphorescent OLED, a device incorporating a 20 nm layer of ZADN as the ETL achieved a maximum current efficiency of 34.8 cd/A and a maximum EQE of 18.0%. ossila.com

In many OLEDs that use naphthalenyl-anthracene compounds in the emissive layer, other materials are typically employed for electron transport. A common choice is Tris(8-hydroxyquinolinato)aluminium (Alq₃). researchgate.netmdpi.com Another effective ETL material used in conjunction with anthracene emitters is 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen), which led to a deep-blue OLED with a luminous efficiency of 4.8 cd/A. researchgate.net Some device architectures also incorporate a specific electron injection layer (EIL), such as a thin film of Lithium Fluoride (LiF) or 8-quinolinolato lithium (Liq), between the ETL and the aluminum cathode to lower the injection barrier. mdpi.com

Optimizing the performance of OLEDs based on this compound derivatives involves the strategic design of molecules and device architectures to maximize efficiency and stability. Key performance metrics include external quantum efficiency (EQE), current efficiency (cd/A), power efficiency (lm/W), and CIE color coordinates.

Significant enhancements have been achieved through several strategies:

Molecular Engineering: Introducing bulky side groups to the anthracene core, such as in 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene (TBADN), improves color purity and efficiency compared to the unsubstituted parent compound. researchgate.net

Host-Dopant Systems: Using naphthalenyl-anthracene derivatives as host materials for fluorescent or phosphorescent dopants is a proven method to boost efficiency. researchgate.netmdpi.com A device using 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) as a host for a blue dopant achieved a current efficiency of 4.4 cd/A and a power efficiency of 2.2 lm/W. researchgate.net

Layer Optimization: The choice of charge transport materials and the thickness of each layer are critical. Replacing Alq₃ with BPhen as the electron transport layer in one device increased the maximum luminous efficiency from 3.3 cd/A to 4.8 cd/A. researchgate.net

Reducing Efficiency Roll-off: Efficiency roll-off, the decrease in efficiency at high brightness, is a major challenge. A device using 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA) as a host showed a low efficiency roll-off of only 2.9% at a luminance of 1000 cd/m². rsc.orgresearchgate.net Another host, 2-NaAn-1-PNa, demonstrated an even lower roll-off of 1.9% up to 4000 nits. mdpi.com

The table below summarizes the performance of various OLEDs incorporating derivatives of this compound.

| Compound/Device Role | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Ref. |

| TBADN (Emitter) | - | 2.6 | - | (0.14, 0.10) | researchgate.net |

| MADN (Host) | 7.2 | 10.8 | 6.4 | (0.167, 0.283) | researchgate.net |

| 2-NaAn-1-PNa (Host) | 8.3 | 9.3 | - | (0.133, 0.141) | mdpi.com |

| NA-AN-NA (Host) | 8.10 | 8.97 | - | (0.1298, 0.1712) | rsc.orgresearchgate.net |

| PABP (Emitter) | 4.04 | - | - | (0.15, 0.05) | epa.gov |

| 2PPIAn (Emitter) | 8.9 | - | - | (0.150, 0.060) | acs.org |

| OCADN (Emitter) | - | 2.25 | 1.13 | (0.16, 0.30) | rsc.org |

| ZADN (ETL) | 18.0 | 34.8 | 23.2 | Blue | ossila.com |

These results underscore the successful application of this compound derivatives in achieving highly efficient and color-pure OLEDs, particularly in the challenging deep-blue region.

Organic Field-Effect Transistors (OFETs)

While extensively studied for OLEDs, anthracene-based semiconductors are also promising materials for the active layer in Organic Field-Effect Transistors (OFETs). rsc.org OFETs are fundamental components of flexible, low-cost electronics like displays and sensors. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. The planar structure and appropriate energy levels of anthracene derivatives facilitate strong intermolecular interactions and good air stability, which are advantageous for charge transport. rsc.orgresearchgate.net

Research into anthracene derivatives for OFETs has explored how molecular structure influences thin-film morphology, crystalline characteristics, and ultimately, charge mobility. rsc.org For instance, 2,6-diphenylanthracene (B1340685) (DPA) is noted for having one of the highest charge mobilities among organic semiconductors. researchgate.net While specific studies focusing solely on this compound in OFETs are less common than for OLEDs, the broader class of phenyl- and naphthyl-substituted anthracenes has been investigated.

One study synthesized and characterized 9-(4-methoxyphenyl)-10-(naphthalen-2-yl)anthracene for potential electronic applications, fabricating thin films via spin-coating for characterization, a common method for preparing OFET active layers. mdpi.com Another derivative, 10,10'-(2, 2'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9-phenylanthracene) (PABP), which is structurally related, was found to have a high hole mobility of 1.67 x 10⁻⁵ cm² V⁻¹ s⁻¹. epa.gov The development of ambipolar OFETs, which can transport both holes and electrons, is a key goal, and some anthracene derivatives have shown potential in this area, particularly for use in light-emitting OFETs (LE-OFETs). researchgate.netaip.org

The field continues to explore how the strategic placement of substituents on the anthracene core can optimize molecular packing and enhance charge transport properties for high-performance OFET applications. rsc.orgresearchgate.net

Active Layer Components for Charge Transport

Naphthyl-substituted anthracenes are a significant class of materials in organic electronics, often utilized for their charge transport capabilities in the active layers of devices like Organic Light-Emitting Diodes (OLEDs). The anthracene core provides a large, conjugated π-system conducive to charge mobility, while substituents like the naphthyl group modulate the electronic properties and solid-state packing. mdpi.com Asymmetric substitution, such as in this compound, offers a pathway to fine-tune these properties. aip.org

Derivatives of this core structure, such as 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) and 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN), are widely used as host materials in the emissive layer or as hole-transporting layers. researchgate.netresearchgate.net In these roles, they facilitate the transport of charge carriers (holes and electrons) to the recombination zone, leading to light emission. The high charge mobility of anthracene derivatives is a key factor in their performance. mdpi.com For instance, the derivative 2-[4-(9,10-Di-naphthalen-2-yl-anthracen-2-yl)-phenyl]-1-phenyl-1H-benzoimidazole (ZADN) is employed as both an electron-transport and hole-blocking material in OLEDs, underscoring the versatility of the naphthyl-anthracene scaffold. ossila.com The fundamental properties of the this compound structure contribute to the charge transport capabilities that are essential for these active layer components. aip.orgresearchgate.net

Mobility Enhancement through Molecular Design and Packing

The charge carrier mobility in organic semiconductors is profoundly influenced by molecular design, which dictates the intermolecular interactions and packing in the solid state. mdpi.com For anthracene derivatives, key factors include the alignment of frontier molecular orbitals (HOMO/LUMO) and the supramolecular arrangement. mdpi.com Attaching substituents to the anthracene core alters these characteristics. While substitutions at the 9 and 10 positions tend to produce a more overlapped lamellar structure favorable for charge transport, substitutions at the 2 and 6 positions often result in a herringbone packing motif. mdpi.com

Asymmetric substitution, as seen in this compound, can lead to unique packing arrangements that balance efficient charge transport and light emission. aip.orgresearchgate.net Introducing a naphthyl group at the 2-position can yield good charge transporting properties. researchgate.netresearchgate.net For example, the related derivative 2,6-di(naphthalen-2-yl)anthracene (2,6-DAN) exhibits a very high single-crystal mobility of 19 cm² V⁻¹ s⁻¹. rsc.org Theoretical studies on asymmetric aryl anthracenes show that factors like the molecular dipole moment can regulate the stacking mode, with certain "head-to-head" stacking patterns potentially enabling 2D anisotropic mobility greater than 10 cm² V⁻¹ s⁻¹. aip.org The non-coplanar twist between the anthracene and naphthyl units, influenced by the substitution pattern, is critical in preventing excessive π-π stacking (aggregation), which can quench fluorescence while still allowing for effective orbital overlap for charge transport. researchgate.net

Table 1: Charge Transport Properties of Related Anthracene Derivatives

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | HOMO (eV) | LUMO (eV) | Source(s) |

| 2,6-Diphenyl anthracene (2,6-DPA) | up to 34.0 | - | - | - | mdpi.com |

| 2,6-di(naphthalen-2-yl)anthracene (2,6-DAN) | 19.0 | - | - | - | rsc.org |

| 2-(anthracene-2-yl) tetracene (TetAnt) | 0.79 | - | - | - | aip.org |

| 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) | Superior hole-transporting characteristics noted | - | - | - | researchgate.net |

| 9,10-di(naphthalen-2-yl)anthracene (ADN) | 1–4 × 10⁻⁷ | 1–4 × 10⁻⁷ | - | - | researchgate.net |

| ZADN | Electron-transport material | - | -6.0 | -2.9 | ossila.com |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Light-Harvesting and Charge Generation Mechanisms

Anthracene-based compounds are utilized in organic solar cells due to their strong light absorption and ability to facilitate charge separation. mdpi.comejournals.eu In the context of dye-sensitized solar cells (DSSCs), the molecule acts as a sensitizer, absorbing light and initiating the charge generation process. The core mechanism involves photoinduced intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part, mediated by the π-conjugated system of the anthracene-naphthyl structure. mdpi.comrsc.org

Sunlight absorption excites the dye, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This creates an exciton (B1674681) (a bound electron-hole pair). nih.gov For efficient charge generation, this exciton must be separated, typically at a heterojunction between a donor and an acceptor material in bulk heterojunction (BHJ) cells, or by injecting the electron from the dye's LUMO into the conduction band of a semiconductor like TiO₂ in DSSCs. nih.govmdpi.com The design of anthracene-based dyes, including the use of π-bridges like naphthalene (B1677914) or anthracene itself, is crucial for optimizing the energy levels to ensure efficient charge transfer and broad absorption across the solar spectrum. researchgate.netresearchgate.net

Electron and Hole Transport in Solar Cell Devices

Following charge generation, the separated electrons and holes must be efficiently transported to their respective electrodes to generate a photocurrent. mdpi.com In anthracene-based solar cells, the anthracene derivative can serve as the hole-transporting material (HTM) or be part of the donor material in a BHJ. nih.govrsc.org The HOMO energy level of the anthracene material must be well-aligned with that of the light-absorbing layer (e.g., perovskite) to facilitate efficient hole transfer. rsc.orgmdpi.com Similarly, its LUMO level must be positioned to prevent electron back-transfer, thus minimizing recombination losses. nih.gov

Table 2: Performance of DSSCs with Anthracene-Based Sensitizers Data from a study on 2,6-difunctionalized anthracene dyes (An-1 to An-4) provide insight into the potential performance.

| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Source(s) |

| An-1 | 7.30 | 0.55 | 0.67 | 2.68 | mdpi.com |

| An-2 | 6.43 | 0.64 | 0.66 | 2.71 | mdpi.com |

| An-3 | 4.52 | 0.64 | 0.65 | 1.88 | mdpi.com |

| An-4 | 4.80 | 0.55 | 0.67 | 1.77 | mdpi.com |

Advanced Chemical Sensing Platforms

Fluorescent Sensors for Singlet Oxygen Detection

The anthracene moiety is a well-established and highly specific chemical trap for singlet oxygen (¹O₂). scielo.org.coacs.org This reactivity forms the basis of fluorescent probes for ¹O₂ detection. oup.comias.ac.in The fundamental mechanism is a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, where ¹O₂ adds across the 9 and 10 positions of the anthracene ring. redalyc.orgrsc.orgacs.org This reaction forms a stable 9,10-endoperoxide. acs.orgsciengine.com

The formation of the endoperoxide disrupts the extended π-conjugation of the anthracene core. sciengine.com This disruption leads to a significant change in the molecule's photophysical properties, most notably a decrease or quenching of its characteristic fluorescence. scielo.org.conih.gov Therefore, a compound like this compound can act as a "turn-off" fluorescent sensor; its fluorescence intensity diminishes upon reaction with singlet oxygen, allowing for quantification of this reactive oxygen species. scielo.org.conih.gov This reaction is highly specific to ¹O₂ over other reactive oxygen species. acs.org In some sensor designs, the oxidation of the anthracene part can block an intramolecular energy transfer process, leading to a "turn-on" signal from another fluorophore in the molecule. ias.ac.insciengine.com The reaction is often reversible upon heating, which can release the singlet oxygen and restore the anthracene structure, a property explored for controlled ¹O₂ delivery. acs.orgresearchgate.netnih.gov

Table 3: Photophysical Properties of a Related Anthracene-Based ¹O₂ Trap Data for 9-[(E)-2-(naphthalen-2-yl)ethenyl]anthracene (NEA), a structurally similar compound used for singlet oxygen detection.

| Property | Value | Medium | Source(s) |

| Absorption λmax | 390 nm | Acetonitrile (B52724) | scielo.org.co |

| Emission λmax | 481 nm | Acetonitrile | scielo.org.co |

| Fluorescence Quantum Yield (Φf) | ~0.6 | Acetonitrile | scielo.org.co |

| ¹O₂ Production Quantum Yield | 0.38 | Acetonitrile | scielo.org.co |

| Reaction with ¹O₂ | Leads to reduced fluorescence intensity | Aqueous media | scielo.org.co |

Sensor Development for Specific Analytes (e.g., Metal Ions, Saccharides, Nitroaromatics)

No published studies were found that describe the design, synthesis, or application of This compound as a sensor for detecting metal ions, saccharides, or nitroaromatic compounds. While the broader class of anthracene derivatives has been extensively investigated for these purposes, research explicitly detailing the sensing capabilities of this particular isomer is not available in the searched scientific databases. General research on other anthracene-based molecules has shown their potential in detecting various analytes. For instance, different anthracene derivatives have been functionalized to act as fluorescent chemosensors for metal ions like Zn²⁺, Cu²⁺, Cr³⁺, and Fe³⁺. scispace.combohrium.comgoogle.comnih.gov Similarly, the development of saccharide sensors often involves incorporating boronic acid groups into an anthracene framework, which can then bind to sugars like glucose. bohrium.commdpi.comnih.govacs.org The detection of nitroaromatic compounds, such as picric acid, is another area where various anthracene-based fluorescent probes have been successfully employed. chembk.comscielo.org.conih.gov However, none of this research specifically utilizes This compound .

Mechanistic Insights into Sensing via Fluorescence Quenching or Enhancement

As no studies on the sensor applications of This compound were located, there is consequently no specific information on the mechanistic insights of its potential sensing actions. The mechanisms of fluorescence quenching or enhancement are typically studied in the context of a specific sensor-analyte interaction.

In general, for other fluorescent anthracene derivatives, sensing mechanisms are well-documented. acs.orgFluorescence quenching often occurs through processes like photoinduced electron transfer (PET), where the analyte facilitates a non-radiative de-excitation pathway, decreasing the fluorescence intensity. scispace.comrroij.com For example, the fluorescence of some anthracene compounds is quenched by electron-deficient nitroaromatics due to an electron transfer from the excited anthracene to the analyte. chembk.com Another quenching mechanism is Förster resonance energy transfer (FRET), where energy is transferred from the excited fluorophore to a nearby analyte molecule. acs.org

Conversely, fluorescence enhancement can occur when the binding of an analyte, such as a metal ion or a saccharide, disrupts a pre-existing quenching pathway. acs.org For instance, in some PET sensors, the fluorophore is initially quenched by a receptor unit; upon binding an analyte, this interaction is inhibited, leading to a "turn-on" fluorescent signal. bohrium.commdpi.com However, without specific experimental data for This compound , any discussion of its sensing mechanism would be purely speculative.

Future Directions and Emerging Research Avenues

Development of Multifunctional Anthracene-Naphthalene Systems

The development of materials that can perform multiple functions is a key trend in materials science. The 2-(naphthalen-2-yl)anthracene framework is being explored as a core component in such multifunctional systems. By incorporating different functional groups onto the anthracene (B1667546) or naphthalene (B1677914) moieties, researchers aim to create materials with a combination of desirable properties, such as simultaneous sensing and electronic capabilities.

For instance, derivatives of anthracene are being investigated for their potential in creating efficient non-doped violet-blue emitters and as host materials for phosphorescence in organic light-emitting diodes (OLEDs). researchgate.net The strategic placement of substituents can lead to materials with high quantum efficiencies and specific color emissions. researchgate.net Furthermore, the inherent fluorescence of the anthracene core makes it a candidate for developing sensors. For example, anthracene derivatives have been explored as fluorescent probes for detecting chemical and biological analytes. bohrium.comgoogle.com The future lies in designing single-molecule systems based on this compound that can act as both a high-performance electronic component and a selective sensor.

Integration into Hybrid Organic-Inorganic Architectures

The integration of organic molecules like this compound into inorganic frameworks is a promising strategy for creating novel hybrid materials with synergistic properties. These hybrid architectures, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, can offer enhanced stability, processability, and functionality.

Researchers are exploring the use of anthracene and naphthalene derivatives as organic linkers in the construction of MOFs. acs.org The defined pore structure and high surface area of MOFs, combined with the electronic properties of the embedded this compound, could lead to advanced materials for gas storage, separation, and catalysis. rsc.org

Another avenue of exploration is the anchoring of this compound derivatives onto the surface of nanoparticles. This can create highly luminescent and stable quantum dots with potential applications in bioimaging and optoelectronics. The interaction between the organic chromophore and the inorganic nanoparticle can lead to unique photophysical behaviors not observed in the individual components.

Advanced Computational Modeling for Predictive Materials Design

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. uspex-team.org Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to predict the electronic structure, optical properties, and charge transport characteristics of this compound and its derivatives. nih.goviucr.org

These computational methods allow researchers to screen a vast number of potential molecular structures and predict their performance in various applications before undertaking time-consuming and expensive experimental synthesis. uspex-team.org For example, DFT calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing efficient OLED materials. nih.govresearchgate.net By accurately predicting properties like emission wavelengths and charge mobilities, computational modeling can guide the rational design of next-generation materials based on the this compound scaffold.

Exploration of Novel Stimuli-Responsive Behavior

Materials that can change their properties in response to external stimuli such as light, heat, or mechanical force are of great interest for applications in sensors, switches, and smart materials. rsc.org The anthracene moiety is known to undergo [4+4] photodimerization upon UV irradiation, a process that can be reversed by heating. rsc.org This photoresponsive behavior is a key area of future research for this compound.

Researchers are investigating how the attachment of the naphthalene group influences the photo-switching behavior of the anthracene core. researchgate.netacs.org The development of materials based on this compound that exhibit reversible changes in fluorescence or other properties upon light exposure could lead to applications in optical data storage and anti-counterfeiting technologies. researchgate.netchinesechemsoc.org

Furthermore, the phenomenon of mechanochromism, where a material changes its color or fluorescence in response to mechanical stress, is another exciting avenue. researchgate.netresearchgate.netchinesechemsoc.org Derivatives of anthracene have shown promising mechanochromic properties, and exploring this behavior in this compound could lead to the development of novel stress sensors and damage indicators. researchgate.netresearchgate.netacs.org

Scalable Synthesis and Manufacturing Considerations for Industrial Translation

For any new material to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally friendly. capes.gov.brfrontiersin.orgnih.gov While many novel derivatives of this compound have been synthesized on a laboratory scale, a key future direction is the development of robust and efficient synthetic routes suitable for industrial production.

Traditional methods for synthesizing anthracene derivatives can involve harsh reaction conditions and produce significant waste. frontiersin.orgnih.gov Current research is focused on developing greener synthetic methodologies, such as those utilizing transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which offer high efficiency and selectivity under milder conditions. google.comgoogle.com Additionally, flow chemistry and microreactor technology are being explored to enable continuous and scalable production of these materials. umich.edu

The development of cost-effective synthetic strategies is crucial for the commercial viability of this compound-based technologies. capes.gov.brgoogle.com This includes using readily available starting materials and minimizing the number of synthetic steps. google.comcnr.it

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(Naphthalen-2-yl)anthracene, and how can its purity be validated?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where anthracene derivatives are coupled with naphthalen-2-yl boronic esters. For example, 9,10-di(naphthalen-2-yl)anthracene derivatives are synthesized using palladium-catalyzed coupling of anthracenyl bromides with naphthalen-2-yl boronate esters under inert conditions . Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Crystallographic refinement using SHELX programs (e.g., SHELXL) ensures structural accuracy .

Advanced Synthetic Design

Q. Q2. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound derivatives?

Key optimizations include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligand systems (e.g., SPhos) enhance coupling efficiency .

- Temperature control : Reactions performed at 80–100°C in toluene/THF mixtures reduce side reactions .

- Purification strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization improves yield and purity . Contradictions in reported yields (e.g., 60–85%) may arise from solvent polarity or catalyst loading variations .

Structural and Electronic Properties

Q. Q3. What methodologies are used to characterize the optoelectronic properties of this compound for OLED applications?

- Photoluminescence (PL) spectroscopy : Measures emission spectra (e.g., green electroluminescence at ~520 nm) .

- Cyclic voltammetry (CV) : Determines HOMO/LUMO levels; anthracene derivatives typically exhibit HOMO ≈ -5.6 eV and LUMO ≈ -2.9 eV .

- Thin-film XRD : Confirms molecular packing, critical for charge transport in organic field-effect transistors (OFETs) . Device stability testing (e.g., >15 months shelf life) is essential for industrial viability .

Biological Activity and Safety

Q. Q4. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard classification : Acute toxicity (Category 4, H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

- Handling precautions : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation via solvent-wet handling .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at room temperature in dark, dry conditions .

Mechanistic and Theoretical Studies